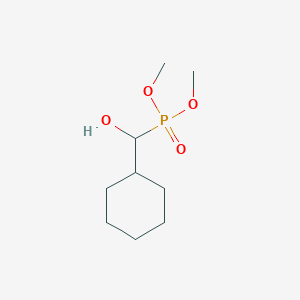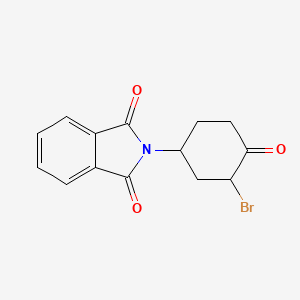
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with benzyl, hydroxy, and phenyl groups. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of benzylamine with phenyl isocyanate, followed by cyclization with a suitable reagent such as phosgene or triphosgene. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, often using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: The triazolidine ring can participate in cyclization reactions to form larger heterocyclic systems, which can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or sodium methoxide. Major products formed from these reactions include various substituted triazolidines, ketones, amines, and larger heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: Its unique structure allows it to interact with biological targets, and it is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazole-3,5-dione: This compound has a similar structure but with a triazole ring instead of a triazolidine ring, leading to different reactivity and applications.
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazine-3,5-dione: The triazine ring in this compound provides different electronic properties and reactivity compared to the triazolidine ring.
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-thiazolidine-3,5-dione:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
194152-22-2 |
|---|---|
Molekularformel |
C15H13N3O3 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
1-benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C15H13N3O3/c19-14-16(11-12-7-3-1-4-8-12)17(15(20)18(14)21)13-9-5-2-6-10-13/h1-10,21H,11H2 |
InChI-Schlüssel |
SIUAAQPMINHGOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C(=O)N2C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)

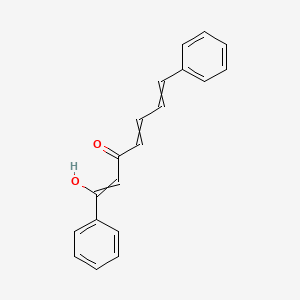
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
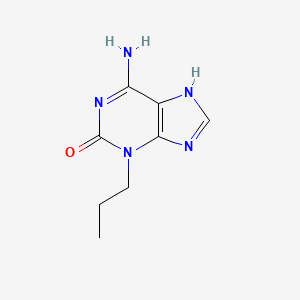
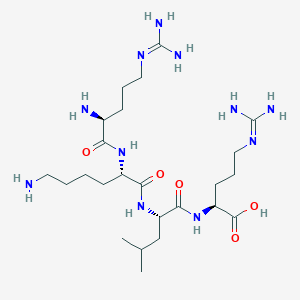
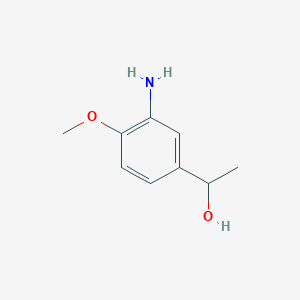
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
